molecular formula C19H16N2O6 B2708997 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034258-32-5

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2708997
CAS No.: 2034258-32-5
M. Wt: 368.345
InChI Key: GRXDSBZKAPGYHN-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a benzo[d]oxazolone core linked to a hydroxyethyl bridge substituted with furan-2-yl and furan-3-yl groups. The benzo[d]oxazolone moiety is known for its role in binding to the translocator protein (TSPO), a biomarker for neuroinflammation, while the furan substituents may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-17(10-21-14-4-1-2-5-15(14)27-18(21)23)20-12-19(24,13-7-9-25-11-13)16-6-3-8-26-16/h1-9,11,24H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDSBZKAPGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields of research.

Chemical Structure and Synthesis

The compound features a complex structure that includes furan rings, a hydroxyethyl group, and an oxobenzoxazole moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Hydroxyethyl Intermediate : This can be achieved by reacting furan derivatives with ethylene oxide under basic conditions.
  • Coupling with Oxobenzoxazole : The hydroxyethyl intermediate is coupled with 2-oxobenzo[d]oxazole using coupling agents like EDCI and DMAP in an organic solvent.

The molecular formula for the compound is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of 342.36 g/mol.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors. The presence of the hydroxyethyl group and furan moieties enhances binding affinity through hydrogen bonding and π-stacking interactions.

Antioxidant Activity

Research indicates that compounds containing furan rings often exhibit antioxidant properties. Studies have shown that derivatives with similar structures can scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant activity.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor for various enzymes, including:

  • Tyrosinase : Compounds related to this structure have demonstrated inhibition of tyrosinase activity, which is crucial in melanin biosynthesis. For instance, related benzoxazole derivatives have shown IC50 values in the low micromolar range, indicating potential for skin-whitening applications.
CompoundIC50 (µM)Reference
Compound 316.78 ± 0.57
Compound 820.38 ± 1.99
Compound 1320.76 ± 1.02

Study on Cytotoxicity

A study evaluated the cytotoxic effects of related compounds on B16F10 melanoma cells. The results indicated that while some derivatives exhibited weak cytotoxicity at higher concentrations, they generally did not affect cell viability significantly at lower doses after 48 hours of treatment.

Antimicrobial Activity

In another investigation, related compounds were tested for antimicrobial properties against various pathogens. The findings suggested that modifications to the furan and oxobenzoxazole moieties could enhance antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activities:

PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)

  • Structural Similarities : Contains the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide backbone.
  • Functional Differences: PBPA incorporates a bis(pyridinylmethyl)amino group, enhancing its chelation capacity for radiolabeling (e.g., SPECT imaging) compared to the furan-containing target compound .
  • Pharmacological Application: Designed as a TSPO-selective SPECT ligand, demonstrating higher specificity for neuroinflammatory targets than non-chelating analogs .

NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)

  • Structural Similarities : Shares the benzo[d]oxazolone-acetamide scaffold.
  • Key Distinctions : Substituted with a naphthalene group instead of furans, improving lipophilicity and blood-brain barrier penetration .
  • Advantages : Exhibits low intersubject variability in TSPO binding and favorable metabolic stability in preclinical models .

Thiazol-Based Acetamides (e.g., 2c–2f from )

  • General Structure : 2-(4-methyl-2-oxothiazol-3(2H)-yl)-N-arylacetamides.
  • Comparison :
    • Solubility : Thiazol derivatives (e.g., 2e: 188–191°C melting point) are less polar than the target compound due to the absence of hydrophilic furan and hydroxyethyl groups .
    • Synthesis : Prepared via Cu(II)-catalyzed coupling reactions, differing from the hydroxyethyl-furan synthesis pathway .

Furan-Containing Acetamides (e.g., N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide)

  • Structural Overlap : Includes a furan-2-ylmethyl group.
  • Applications: Anticonvulsant and antimicrobial activities reported for related furan-acetamides .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Solubility Pharmacological Target Reference
Target Compound Benzo[d]oxazolone-acetamide Furan-2-yl, furan-3-yl, hydroxyethyl N/A N/A Hypothesized: TSPO
PBPA Benzo[d]oxazolone-acetamide Bis(pyridinylmethyl)amino N/A Low (lipophilic) TSPO (SPECT ligand)
NBMP Benzo[d]oxazolone-acetamide Naphthalen-1-yl N/A Moderate TSPO (PET tracer)
2e (Thiazol derivative) Thiazol-acetamide 4-Methyl, phenyl 188–191 Low N/A
N-(furan-2-ylmethyl)-thiazol-acetamide Thiazol-acetamide Furan-2-ylmethyl N/A 39.1 µg/mL Anticonvulsant

Pharmacological and Industrial Relevance

  • Neuroinflammation Imaging : Benzo[d]oxazolone derivatives (e.g., NBMP) are prioritized for TSPO targeting due to their metabolic stability, whereas furan-containing analogs may face faster clearance .
  • Antimicrobial Potential: Furan-acetamides () suggest the target compound could be repurposed for infectious disease research, though empirical data are lacking .

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